Cas no 2137795-03-8 (5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid)
![5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137795-03-8x500.png)
5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-736916
- 5-[2-(dimethylamino)phenyl]pyrimidine-2-carboxylic acid
- 2137795-03-8
- 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid
-
- インチ: 1S/C13H13N3O2/c1-16(2)11-6-4-3-5-10(11)9-7-14-12(13(17)18)15-8-9/h3-8H,1-2H3,(H,17,18)
- InChIKey: LJANWPYJMWLEJD-UHFFFAOYSA-N
- ほほえんだ: OC(C1=NC=C(C=N1)C1C=CC=CC=1N(C)C)=O
計算された属性
- せいみつぶんしりょう: 243.100776666g/mol
- どういたいしつりょう: 243.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.3Ų
5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-736916-1.0g |
5-[2-(dimethylamino)phenyl]pyrimidine-2-carboxylic acid |
2137795-03-8 | 1g |
$0.0 | 2023-06-06 |
5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid (CAS: 2137795-03-8)
The compound 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid (CAS: 2137795-03-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine-carboxylic acid scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic relevance.
One of the key areas of research has been the synthesis and structural characterization of 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more accessible for further pharmacological studies. The study also highlighted the compound's stability under physiological conditions, which is crucial for its potential use in drug development. The structural features of this molecule, including the dimethylamino group and the carboxylic acid moiety, have been identified as critical for its biological activity.
In terms of biological activity, recent investigations have explored the compound's role as an inhibitor of specific kinases involved in inflammatory pathways. A preclinical study demonstrated its efficacy in reducing cytokine production in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to selectively target certain kinase isoforms without affecting others has been a significant finding, as it minimizes off-target effects and enhances therapeutic specificity.
Another notable advancement is the exploration of 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid in cancer research. Preliminary data from cell-based assays indicate that the compound exhibits antiproliferative effects against certain cancer cell lines, particularly those with overexpression of specific oncogenic kinases. Researchers are now focusing on elucidating the molecular mechanisms underlying these effects, with the aim of developing more potent derivatives for clinical testing.
Despite these promising findings, challenges remain in the development of 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the translation of this research into clinical applications.
In conclusion, the recent studies on 5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid (CAS: 2137795-03-8) highlight its potential as a versatile scaffold for drug discovery. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. Continued research efforts are expected to uncover new therapeutic applications and optimize its pharmacological properties, paving the way for its eventual use in treating a range of diseases.
2137795-03-8 (5-[2-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid) 関連製品
- 2097945-12-3(1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 2106613-66-3(3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid)
- 12060-00-3(Lead Titanium Trioxide)
- 2136890-73-6((3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide)
- 377083-99-3(3-(4-chloro-2-fluorophenyl)propan-1-ol)
- 1344953-25-8((1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol)
- 1805422-91-6(5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine)
- 23357-13-3(Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate)
- 2248883-22-7(2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride)
- 1261801-87-9(4-(3-Bromo-2-iodobenzoyl)pyridine)




